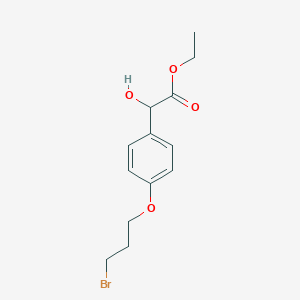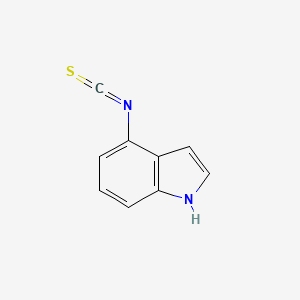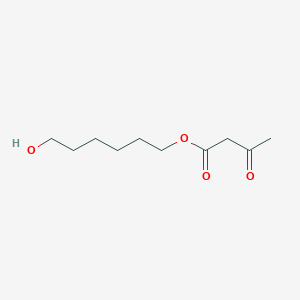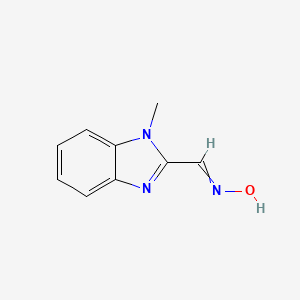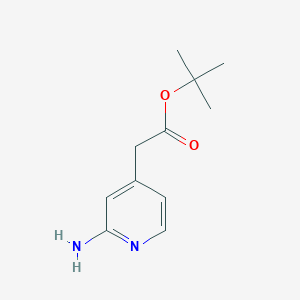![molecular formula C32H22Cl2N10Na2O6S2 B8521816 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 37138-23-1](/img/structure/B8521816.png)
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt is a complex organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazinylamino groups, making it a versatile chemical with multiple functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt typically involves the following steps:
Formation of the Benzenesulfonic Acid Derivative: This involves the sulfonation of benzene to produce benzenesulfonic acid.
Introduction of the Ethenediyl Linkage: The ethenediyl group is introduced through a reaction with an appropriate alkene, often under conditions that promote the formation of the double bond.
Attachment of the Triazinylamino Groups: The triazinylamino groups are attached through a series of nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by phenylamino groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonic acid groups, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can occur at the triazinylamino groups, potentially converting them into amine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine rings, where the chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and proteins. The triazinylamino groups can form stable complexes with enzyme active sites, inhibiting their activity. The benzenesulfonic acid groups enhance the solubility and stability of the compound, facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Similar structure but with nitro groups instead of triazinylamino groups.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-amino-, disodium salt: Contains amino groups instead of triazinylamino groups.
Uniqueness
The presence of the triazinylamino groups in Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt imparts unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with biological molecules, distinguishing it from other similar compounds.
Properties
CAS No. |
37138-23-1 |
|---|---|
Molecular Formula |
C32H22Cl2N10Na2O6S2 |
Molecular Weight |
823.6 g/mol |
IUPAC Name |
disodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H24Cl2N10O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
KGSSIJBRDHHFTI-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B8521741.png)
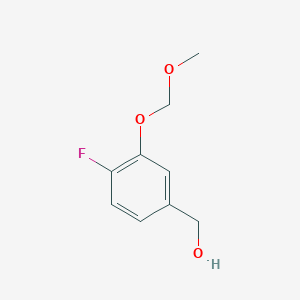
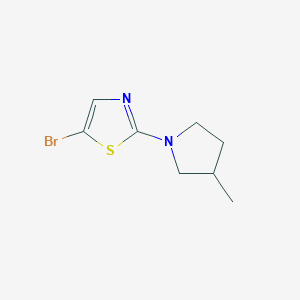
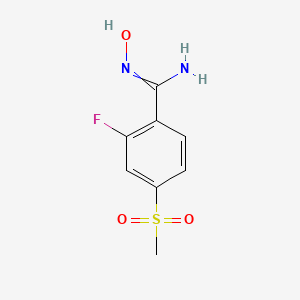
![(S)-3-Amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B8521782.png)
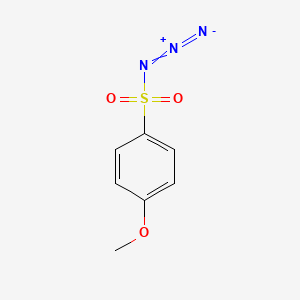
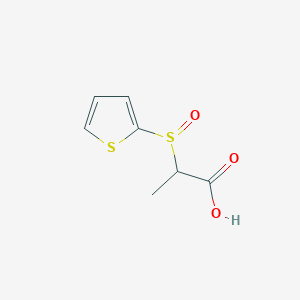
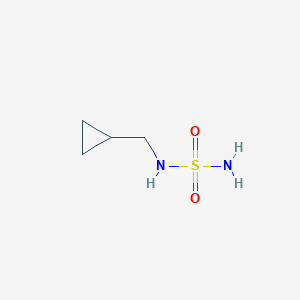
amine](/img/structure/B8521794.png)
